molecular formula C21H22N2O3S B298327 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298327
M. Wt: 382.5 g/mol
InChI Key: JWPPZSHCDZFPLS-HKRQWEHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as HBIT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its ability to inhibit the activity of various enzymes and proteins that are involved in inflammation, oxidative stress, and cancer progression. 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. It also inhibits the activity of reactive oxygen species (ROS) and nuclear factor-kappa B (NF-κB), which are involved in oxidative stress and inflammation. 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the levels of pro-inflammatory cytokines and ROS in animal models of inflammation and oxidative stress. 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer progression. It also exhibits low toxicity and has a relatively simple synthesis method. However, 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has some limitations, including its poor solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for the scientific research of 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is the development of novel drug delivery systems that can improve the solubility and bioavailability of 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. In addition, further studies are needed to investigate the long-term safety and efficacy of 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in animal models and humans.

Synthesis Methods

The synthesis of 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves the condensation of 2-aminothiazolidin-4-one with 2-hydroxybenzaldehyde and 4-methoxyaniline in the presence of isobutylamine. The reaction is carried out under reflux in ethanol and yields 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one as a yellow solid.

Scientific Research Applications

5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. In addition, 5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.

properties

Product Name

5-(2-Hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-14(2)13-23-20(25)19(12-15-6-4-5-7-18(15)24)27-21(23)22-16-8-10-17(26-3)11-9-16/h4-12,14,24H,13H2,1-3H3/b19-12-,22-21?

InChI Key

JWPPZSHCDZFPLS-HKRQWEHGSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=CC=C2O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=CC=C2O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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